Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate
Overview
Description
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the molecular formula C11H10Cl2N2O2. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential therapeutic properties.
Preparation Methods
The synthesis of Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This is achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine, with a halogenated compound.
Chlorination: The imidazo[1,2-a]pyridine core is then chlorinated at the 6 and 8 positions using reagents like thionyl chloride or phosphorus pentachloride.
Chemical Reactions Analysis
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro positions. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Scientific Research Applications
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent.
Pharmaceutical Research: The compound is investigated for its potential to act as a lead compound in drug discovery, particularly for targeting various biological pathways involved in diseases.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PI3Kα enzyme, which plays a crucial role in cell growth and survival pathways. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: This compound also exhibits anticancer activity by targeting the PI3Kα pathway.
Imidazo[1,2-a]pyridine-3-carboxylates: These derivatives are known for their antimicrobial and antiviral properties.
This compound stands out due to its specific substitution pattern and its potential as a lead compound in anticancer research.
Properties
IUPAC Name |
ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-2-17-10(16)4-8-6-15-5-7(12)3-9(13)11(15)14-8/h3,5-6H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDHHSNKPGDGPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=C(C2=N1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315681 | |
Record name | Ethyl (6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00315681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59128-03-9 | |
Record name | NSC296226 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296226 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00315681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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